
BODIPY 505/515
Descripción general
Descripción
BODIPY 505/515 is a lipophilic fluorescent probe that localizes to intracellular lipid bodies and has been used to label lipid droplets. This compound has been used for electron, epifluorescent, and confocal microscopy, as well as flow cytometry applications in various algae species. It displays excitation/emission maxima of 505/515 nm, respectively, and has been used for live and fixed cell applications.
Aplicaciones Científicas De Investigación
Medición de Lípidos en Microalgas
BODIPY 505/515 se utiliza comúnmente para cuantificar lípidos en microalgas . La tinción fluorescente para lípidos ofrece una herramienta de análisis rápida y económica para medir el contenido de lípidos neutros, evitando el análisis gravimétrico lento y costoso . Esto es particularmente útil al seleccionar cepas ricas en lípidos para la producción de biocombustibles .
Tinte para Lípidos Neutros
Con su estructura no polar y la absorción y fluorescencia de onda larga, this compound se puede utilizar como un tinte para lípidos neutros . Esto lo convierte en una herramienta valiosa en la imagen celular y otras aplicaciones de investigación donde es importante visualizar el contenido de lípidos .
3. Trazador para Aceite y Otros Lípidos No Polares this compound también se puede utilizar como un trazador para aceite y otros lípidos no polares . Esto puede ser particularmente útil en estudios que investigan el movimiento y la distribución de estas sustancias dentro de los sistemas biológicos .
Mecanismo De Acción
Target of Action
BODIPY 505/515, also known as 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide or 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, primarily targets neutral lipids within cells . It is used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .
Mode of Action
this compound is a lipophilic fluorescent probe that can pass through the cell membrane into the cell . Once inside the cell, it localizes to the polar lipids in the cell to specifically stain the lipid droplets . This makes it a useful tool for labeling live cells and fixed cells .
Pharmacokinetics
Its ability to pass through the cell membrane suggests that it is readily absorbed and distributed within cells .
Result of Action
The primary result of this compound’s action is the staining of neutral lipids within cells . This allows for the visualization of lipid droplets under fluorescence microscopy, aiding in the study of lipid metabolism and storage within cells .
Action Environment
this compound is relatively insensitive to the polarity and pH of the environment, making it stable under different physiological conditions . .
Análisis Bioquímico
Biochemical Properties
BODIPY 505/515 interacts with various biomolecules, primarily lipids, within the cell . It is a small molecule dye with strong ultraviolet absorption ability, a relatively sharp fluorescence peak, and a high quantum yield . It is relatively insensitive to the polarity and pH of the environment and is stable under different physiological conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can pass through the cell membrane into the cell, localizing the neutral lipids in the cell to specifically stain the lipid droplets . This property allows it to be used for labeling both live and fixed cells . It has been used for electron, epifluorescent, and confocal microscopy, as well as flow cytometry applications in various species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with lipid molecules within the cell . Its nonpolar structure allows it to integrate into lipid-rich regions of the cell, such as lipid droplets . Once integrated, it can be visualized using fluorescence microscopy, providing a powerful tool for studying lipid metabolism and distribution within cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the staining intensity of this compound can vary depending on factors such as spectral properties, dye concentrations, cell concentrations, temperature, and incubation duration .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the staining intensity of this compound can be optimized by adjusting the concentration of the dye . A concentration of 1 ng mL −1 for percentage of fluorescent cell analysis and 50 ng mL −1 for mean fluorescence intensity analysis were shown to be optimal .
Metabolic Pathways
This compound is involved in lipid metabolic pathways. It is used to visualize and quantify neutral lipid content in cells, providing a rapid and inexpensive analysis tool to measure neutral lipid content .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its integration into lipid-rich regions . It can pass through the cell membrane into the cell, localizing the neutral lipids in the cell to specifically stain the lipid droplets .
Subcellular Localization
This compound localizes to intracellular lipid bodies . It has been used to label lipid droplets, which are lipid-rich organelles within the cell . This allows for the visualization and study of these structures, providing valuable insights into lipid metabolism within cells .
Propiedades
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2N2/c1-8-5-10(3)17-12(8)7-13-9(2)6-11(4)18(13)14(17,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYZTUZOEQTCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21658-70-8 | |
| Record name | 21658-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
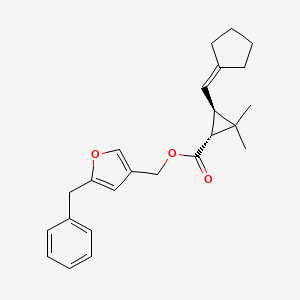

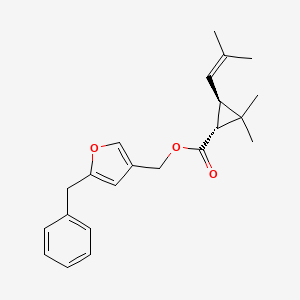

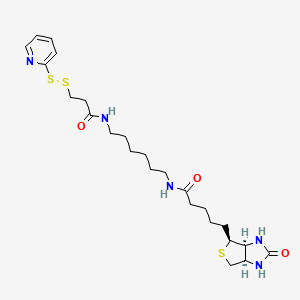
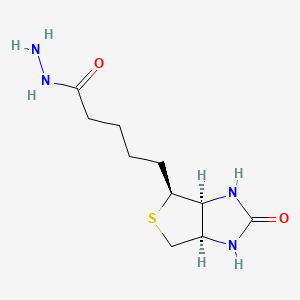
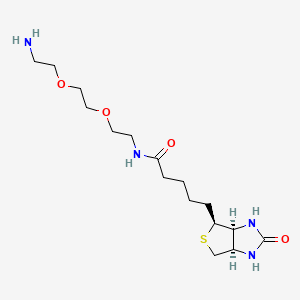

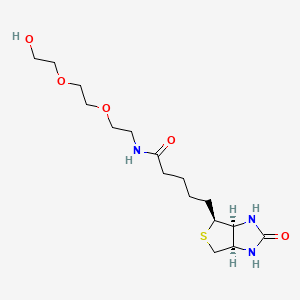
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)


